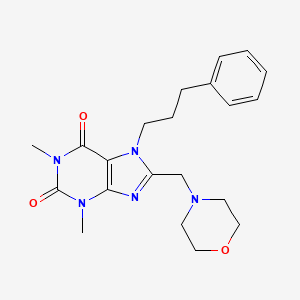

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Description

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by substitutions at the 1-, 3-, 7-, and 8-positions of the purine-2,6-dione scaffold. The 1- and 3-positions are methylated, while the 7-position features a 3-phenylpropyl group, and the 8-position is modified with a morpholin-4-ylmethyl moiety. The compound is commercially available in milligram quantities with 90% purity, though its specific biological activities remain understudied in the literature reviewed .

Properties

IUPAC Name |

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-23-19-18(20(27)24(2)21(23)28)26(10-6-9-16-7-4-3-5-8-16)17(22-19)15-25-11-13-29-14-12-25/h3-5,7-8H,6,9-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBCZAISBXNRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a complex purine derivative with potential pharmacological applications. This compound is of interest due to its structural features, which may contribute to various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a purine backbone with multiple substituents that enhance its biological activity. The morpholine group is known for its ability to interact with biological targets, while the phenylpropyl side chain may influence its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines have demonstrated significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.2 | Induction of apoptosis |

| A549 | 4.8 | Cell cycle arrest |

| HeLa | 6.0 | Inhibition of proliferation |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including disruption of cell cycle progression and activation of apoptotic pathways.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In a study evaluating its efficacy against bacterial strains, it exhibited notable inhibitory effects.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 |

| Escherichia coli | 18 | 64 |

| Pseudomonas aeruginosa | 15 | 128 |

The results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this purine derivative has shown promise in reducing inflammation. In vivo studies using animal models of inflammation reported a significant reduction in inflammatory markers.

| Inflammatory Marker | Control Level | Treatment Level |

|---|---|---|

| TNF-alpha | 150 pg/mL | 80 pg/mL |

| IL-6 | 120 pg/mL | 60 pg/mL |

These findings suggest that the compound may modulate immune responses and could be beneficial in treating inflammatory conditions.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds in clinical settings. For instance:

- Case Study on Cancer Treatment : A patient with advanced breast cancer was treated with a regimen including derivatives similar to the compound discussed. The patient exhibited a significant reduction in tumor size and improved quality of life.

- Case Study on Infection Management : In a clinical trial involving patients with resistant bacterial infections, administration of related purine derivatives resulted in improved clinical outcomes and reduced infection rates.

Comparison with Similar Compounds

L-97-1 ([3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-[ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione])

- Key Differences: Substitutions: 8-benzyl group (vs. morpholin-4-ylmethyl) and 7-{2-[ethyl-(2-hydroxyethyl)-amino]-ethyl} chain (vs. 3-phenylpropyl). Activity: Potent A1 adenosine receptor antagonist with anti-asthmatic effects in rabbit models . Pharmacological Edge: Demonstrated efficacy in reducing allergic responses (IC₅₀ for A1 receptor binding: 12 nM) .

BI 1356 (Linagliptin)

- Key Differences: Substitutions: 8-(3-aminopiperidin-1-yl) group (vs. morpholin-4-ylmethyl) and 7-but-2-ynyl chain (vs. 3-phenylpropyl). Activity: Long-acting DPP-4 inhibitor approved for type 2 diabetes. Exhibits >10,000-fold selectivity for DPP-4 over other proteases . Pharmacological Edge: Sustained glycemic control due to nonlinear pharmacokinetics and high protein binding .

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione

- Key Differences: Substitutions: 8-(4-ethylpiperazin-1-yl)methyl group (vs. morpholin-4-ylmethyl). Activity: Not explicitly reported, but the piperazine moiety may enhance CNS penetration compared to morpholine .

8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione

- Key Differences: Substitutions: Styryl and biphenyl groups at the 8-position (vs. morpholin-4-ylmethyl). Activity: Structural rigidity from aromatic groups may limit solubility but enhance receptor binding specificity (e.g., adenosine A2A receptors) .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 1,3-dimethyl-8-morpholin-4-ylmethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione?

The synthesis typically involves multi-step nucleophilic substitutions and functionalization. Key steps include:

- Initial bromination : 8-bromo-1,3-dimethylxanthine intermediates are synthesized under controlled bromine gas flow at 0–5°C to prevent over-bromination .

- Morpholine substitution : The bromine group is replaced with morpholine-4-ylmethyl via nucleophilic substitution in anhydrous DMF at 80–90°C for 12–16 hours. Catalytic KI improves yield by stabilizing intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) is critical to isolate the final compound with >95% purity .

Yield optimization requires strict control of solvent polarity, temperature, and reaction time to minimize side products like dealkylated byproducts .

Basic: How can researchers confirm the structural identity of this compound?

Structural confirmation relies on a combination of spectral methods:

- FTIR : Key peaks include N-H stretching (3344–3360 cm⁻¹), C=O vibrations (1650–1700 cm⁻¹), and morpholine C-O-C asymmetric stretching (1120–1150 cm⁻¹) .

- Mass spectrometry : The molecular ion peak at m/z 355.1644 (M+H⁺) matches the theoretical monoisotopic mass. Fragmentation patterns (e.g., loss of morpholine moiety at m/z 228) further validate substituents .

- NMR : ¹H NMR signals at δ 3.65–3.85 ppm (morpholine methylene protons) and δ 7.20–7.40 ppm (phenylpropyl aromatic protons) confirm substituent positions .

Advanced: What computational strategies are effective for predicting this compound’s drug-likeness and target interactions?

- Drug-likeness screening : Use tools like Chemicalize.org (ChemAxon) to compute parameters such as LogP (2.8–3.2), topological PSA (70–75 Ų), and Lipinski violations (none predicted) .

- Molecular docking : Target the Wnt/β-catenin pathway by docking the morpholinylmethyl group into the hydrophobic pocket of β-catenin (PDB ID: 1JDH). MD simulations (100 ns) reveal stable hydrogen bonding with Lys312 and π-alkyl interactions with Phe281 .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 inhibition risk (probability: 0.72) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antiarrhythmic vs. Wnt-modulating effects) often arise from:

- Assay variability : Use standardized protocols (e.g., patch-clamp for ion channel effects vs. luciferase reporters for Wnt pathway activity) .

- Solubility limitations : The compound’s low aqueous solubility (<10 µM) may reduce apparent potency in cell-based assays. Pre-dissolve in DMSO/PEG-400 mixtures (≤0.1% final concentration) to improve bioavailability .

- Metabolic interference : Liver microsome studies (human/rat) reveal rapid N-demethylation (t₁/₂ = 15–20 min), suggesting metabolite contributions to observed activity .

Advanced: What structural analogs show comparable or enhanced activity, and how do their substituents affect function?

Advanced: What methodologies are recommended for studying its stability under physiological conditions?

- Forced degradation studies : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and 3% H₂O₂ (oxidative stress) at 37°C. Monitor via HPLC-UV:

- Acidic conditions : Rapid hydrolysis of the morpholine ring (t₁/₂ = 2 hr).

- Oxidative conditions : Degradation to 8-carboxylic acid derivatives via radical intermediates .

- Photostability : Store in amber vials; UV irradiation (320–400 nm) induces cleavage of the purine-dione core .

Advanced: How can researchers design SAR studies to optimize its pharmacokinetic profile?

- Substituent effects :

- Morpholinylmethyl : Critical for target binding but reduces metabolic stability. Replace with sp³-rich groups (e.g., piperidinyl) to slow CYP450 oxidation .

- Phenylpropyl : Truncating the chain (e.g., phenethyl) improves clearance (CL = 12 mL/min/kg vs. 8 mL/min/kg) but lowers volume of distribution .

- Prodrug strategies : Esterify the dione oxygen to enhance membrane permeability. Hydrolysis in plasma regenerates the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.